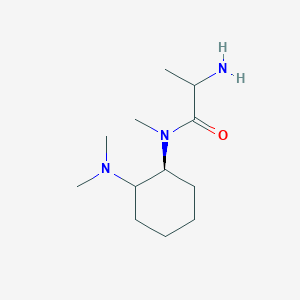
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 2nd position, a methyl group at the 4th position, and a styryl group at the 6th position, all attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine typically involves multi-step organic reactions. One common method includes the bromination of 2-isopropyl-4-methyl-6-styrylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions: (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The styryl group can be hydrogenated to an ethyl group using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of 5-azido-2-isopropyl-4-methyl-6-styrylpyrimidine.
Oxidation: Formation of 2-hydroxy-4-methyl-6-styrylpyrimidine.
Reduction: Formation of 2-isopropyl-4-methyl-6-ethylpyrimidine.
科学的研究の応用
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine involves its interaction with specific molecular targets. The bromine atom and the styryl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
5-Bromo-2-isopropyl-4-methylpyrimidine: Lacks the styryl group, resulting in different chemical properties.
2-Isopropyl-4-methyl-6-styrylpyrimidine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-4-methyl-6-styrylpyrimidine: Lacks the isopropyl group, altering its steric and electronic properties.
Uniqueness: (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of both the bromine atom and the styryl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H17BrN2 |
|---|---|
分子量 |
317.22 g/mol |
IUPAC名 |
5-bromo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17BrN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+ |
InChIキー |
HMUDKNXHYXQGBP-MDZDMXLPSA-N |
異性体SMILES |
CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)Br |
正規SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


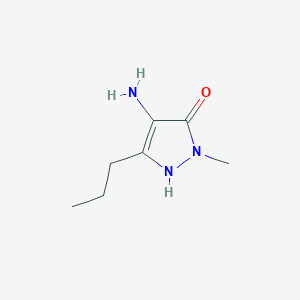
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
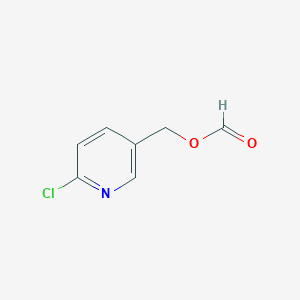
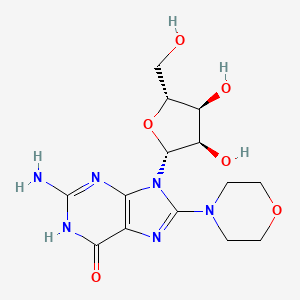

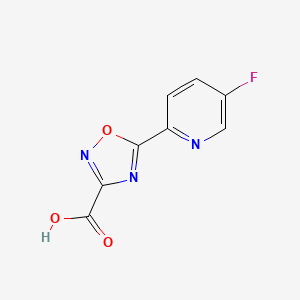


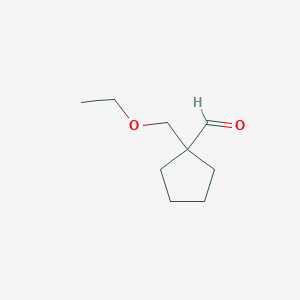
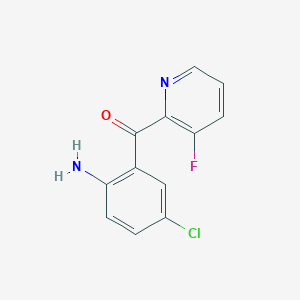
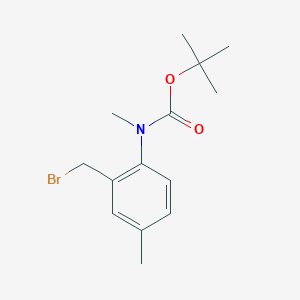
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
